molecular formula C8H12N2O3S B14305034 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate CAS No. 115399-61-6

2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate

Cat. No.: B14305034
CAS No.: 115399-61-6
M. Wt: 216.26 g/mol
InChI Key: ZTRADNJWHHARKB-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate is a chemical compound with the molecular formula C8H12N2O4S It is characterized by the presence of a diazonium group, an ethoxy group, and a sulfanyl group attached to a hex-2-en-3-olate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazonium group can be reduced to form the corresponding amine.

    Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of azo compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.

    Substitution: Nucleophiles such as phenols, amines, and thiols can react with the diazonium group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Azo compounds and other substituted derivatives.

Scientific Research Applications

2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of azo compounds and other derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the nature of the nucleophiles and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
  • 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
  • (1Z)-2-Diazonio-1-ethoxy-6-oxo-1-hepten-1-olate

Uniqueness

2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other diazonium compounds. This uniqueness makes it valuable for specific applications where the sulfanyl group plays a crucial role in the desired chemical transformations.

Properties

CAS No.

115399-61-6

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

ethyl 2-diazo-3-oxo-6-sulfanylhexanoate

InChI

InChI=1S/C8H12N2O3S/c1-2-13-8(12)7(10-9)6(11)4-3-5-14/h14H,2-5H2,1H3

InChI Key

ZTRADNJWHHARKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)CCCS

Origin of Product

United States

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